molecular formula C16H19N3O3S B2738655 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one CAS No. 851129-39-0

2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2738655
CAS No.: 851129-39-0
M. Wt: 333.41
InChI Key: BQCGCKYJXVWSBU-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a morpholine ring attached to an oxadiazole moiety via a thioacetyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioacetylation: The oxadiazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives in the presence of a catalyst.

    Attachment of the Morpholine Ring: Finally, the thioacetylated oxadiazole is reacted with morpholine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism by which 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and morpholine moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine
  • **4-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)pyrrolidine

Uniqueness

2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11-3-4-13(9-12(11)2)15-17-18-16(22-15)23-10-14(20)19-5-7-21-8-6-19/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCGCKYJXVWSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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